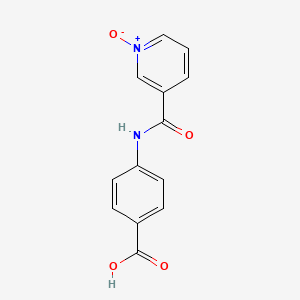

N-(4-Carboxyphenyl)nicotinamide 1-oxide

CAS No.: 62833-97-0

Cat. No.: VC18497465

Molecular Formula: C13H10N2O4

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62833-97-0 |

|---|---|

| Molecular Formula | C13H10N2O4 |

| Molecular Weight | 258.23 g/mol |

| IUPAC Name | 4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoic acid |

| Standard InChI | InChI=1S/C13H10N2O4/c16-12(10-2-1-7-15(19)8-10)14-11-5-3-9(4-6-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |

| Standard InChI Key | NOZXKPUFOWZECN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C[N+](=C1)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Carboxyphenyl)nicotinamide 1-oxide (molecular formula: C₁₃H₁₀N₂O₄, molecular weight: 258.23 g/mol) features a nicotinamide backbone modified by a 4-carboxyphenyl group and an N-oxide substitution (Fig. 1). The para-carboxylic acid group enhances its capacity for hydrogen bonding and metal coordination, while the N-oxide moiety increases polarity and redox activity .

Structural Comparison with Analogues

The positional isomerism of the carboxyl group significantly influences molecular interactions. For example, N-(3-carboxyphenyl)nicotinamide 1-oxide (PubChem CID: 44167) shares the same molecular formula but differs in the carboxyl group’s meta position, altering its electronic distribution and crystal packing . Similarly, N-(2-carboxyphenyl)isonicotinamide 1-oxide exhibits distinct solubility profiles due to steric effects.

Table 1: Comparative properties of N-(4-carboxyphenyl)nicotinamide 1-oxide and analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| N-(4-Carboxyphenyl)nicotinamide 1-oxide | C₁₃H₁₀N₂O₄ | 258.23 | 4-carboxyphenyl, N-oxide |

| N-(3-Carboxyphenyl)nicotinamide 1-oxide | C₁₃H₁₀N₂O₄ | 258.23 | 3-carboxyphenyl, N-oxide |

| Nicotinamide | C₆H₆N₂O | 122.13 | Pyridinecarboxamide |

Synthesis and Characterization

Synthetic Routes

While explicit protocols for N-(4-carboxyphenyl)nicotinamide 1-oxide are scarce, analogous compounds are typically synthesized via amide coupling between isonicotinic acid N-oxide and substituted anilines. A plausible route involves:

-

Oxidation of nicotinamide: Treatment with hydrogen peroxide or peracetic acid to yield nicotinamide 1-oxide .

-

Carboxylation: Introduction of the 4-carboxyphenyl group via Ullmann coupling or palladium-catalyzed reactions .

-

Purification: Recrystallization from ethanol-water mixtures to achieve >95% purity .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch of amide) and ~1250 cm⁻¹ (N-O stretch of N-oxide) .

-

NMR: ¹H NMR (DMSO-d₆) signals at δ 8.5–8.7 ppm (pyridine protons) and δ 12.1 ppm (carboxylic acid proton) .

Biological Activity and Mechanisms

Interaction with NAD+ Pathways

Nicotinamide derivatives are integral to NAD+ metabolism, which regulates oxidative stress and energy transduction . The carboxylic acid group in N-(4-carboxyphenyl)nicotinamide 1-oxide may facilitate interactions with NAD+-dependent enzymes, such as sirtuins or PARPs, though empirical validation is needed.

Applications in Materials Science

Metal-Organic Frameworks (MOFs)

Carboxyphenyl ligands are pivotal in constructing MOFs due to their multidentate coordination. For example, N,N,N’,N’-Tetrakis(4-carboxyphenyl)-1,4-phenylenediamine forms 3D frameworks with Co(II) ions, exhibiting luminescent sensing properties . N-(4-Carboxyphenyl)nicotinamide 1-oxide could similarly serve as a linker in MOFs for catalytic or sensing applications.

Table 2: Potential MOF applications of N-(4-carboxyphenyl)nicotinamide 1-oxide

| Application | Mechanism | Reference Compound |

|---|---|---|

| Luminescent sensing | Quenching via electron transfer | CoMOF-s1 (detects nitrofurans) |

| Catalysis | Redox-active metal centers | NAD+-based photocatalysts |

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume